N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the thiazole ring, which is further substituted with a propylcarbamoyl methyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which hms3483i09 is a part of, have been found to interact with a variety of biological targets . For instance, some thiazole compounds have been reported to target Coagulation factor VII .
Mode of Action
Thiazole compounds, in general, are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The interaction of HMS3483I09 with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Thiazole compounds are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Thiazole compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Substitution with Propylcarbamoyl Methyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in these diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity
Comparison with Similar Compounds
N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-8-16-13(19)9-12-10-21-15(17-12)18-14(20)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLNPNHSQDSGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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